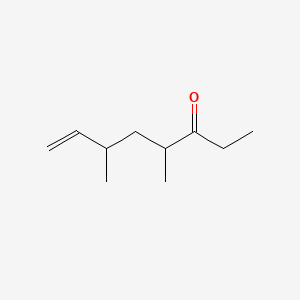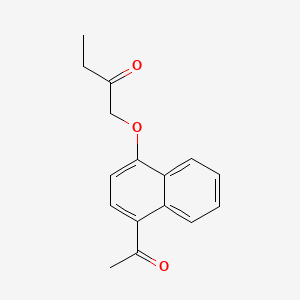
N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide is a complex organic compound characterized by its azo group, nitro group, and chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-methyl-2-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chloroaniline in an alkaline medium to form the azo compound.
Acylation: The resulting azo compound is acylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- N-(4-Chlorophenyl)-2-((4-nitrophenyl)azo)-3-oxobutyramide
- N-(4-Methylphenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide
- N-(4-Chlorophenyl)-2-((4-methylphenyl)azo)-3-oxobutyramide
Uniqueness
N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide is unique due to the presence of both the chlorophenyl and nitrophenyl groups, which impart distinct chemical and biological properties
特性
CAS番号 |
57206-89-0 |
|---|---|
分子式 |
C17H15ClN4O4 |
分子量 |
374.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C17H15ClN4O4/c1-10-3-8-14(15(9-10)22(25)26)20-21-16(11(2)23)17(24)19-13-6-4-12(18)5-7-13/h3-9,16H,1-2H3,(H,19,24) |
InChIキー |
DZPAQLHIDOYCNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


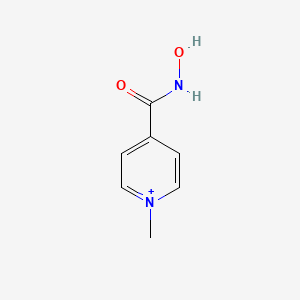


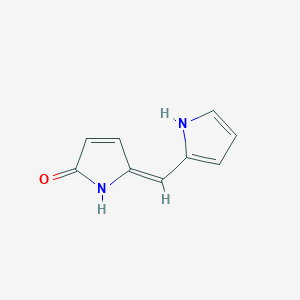

![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
![3-[Chloro(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B13795349.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol](/img/structure/B13795352.png)
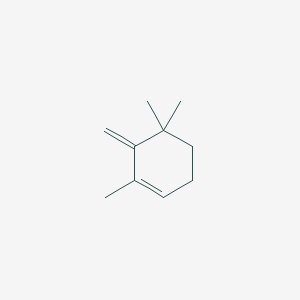
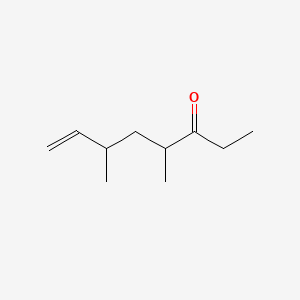
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
